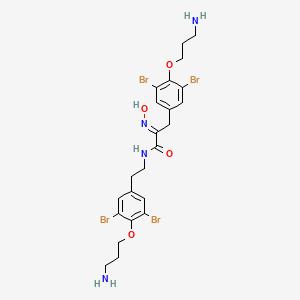![molecular formula C25H24O B14286448 1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene CAS No. 119895-90-8](/img/structure/B14286448.png)
1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a central cyclopentene ring connected to three benzene rings via methoxy linkages, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene typically involves the reaction of cyclopent-2-en-1-ylmethanol with tribromomethane in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of cyclopent-2-en-1-ylmethanol is replaced by the tribromomethane, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to minimize side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, halides or amines in the presence of a suitable base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also studied for its unique structural properties and reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene can be compared with other similar compounds, such as:
Cyclopentylbenzene: A simpler compound with a single cyclopentyl group attached to a benzene ring.
Methoxybenzene (Anisole): Contains a methoxy group attached to a benzene ring.
Tribenzylmethane: Features three benzyl groups attached to a central carbon atom.
The uniqueness of 1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene lies in its complex structure, which combines the features of cyclopentene, methoxy, and benzene rings, leading to unique chemical and physical properties.
Properties
CAS No. |
119895-90-8 |
|---|---|
Molecular Formula |
C25H24O |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
[cyclopent-2-en-1-ylmethoxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C25H24O/c1-4-14-22(15-5-1)25(23-16-6-2-7-17-23,24-18-8-3-9-19-24)26-20-21-12-10-11-13-21/h1-10,12,14-19,21H,11,13,20H2 |
InChI Key |
QNGBMBNXWWFHKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid](/img/structure/B14286395.png)
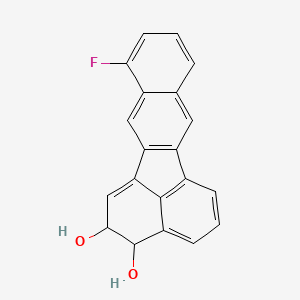
![1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one](/img/structure/B14286404.png)

![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
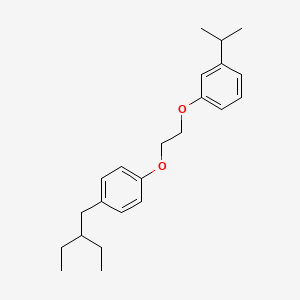
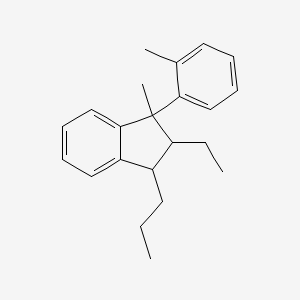
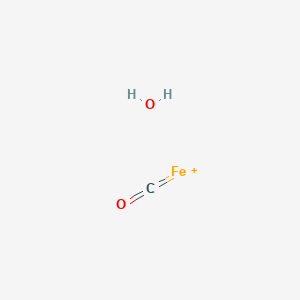
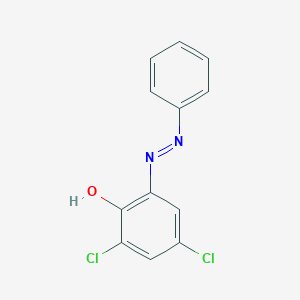


![2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine](/img/structure/B14286449.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
